Ethyl N-cyanoacetimidate

Physicochemical Property Purification Process Chemistry

Ethyl N-cyanoacetimidate (CAS 1005474-85-0, also listed as 1558-82-3) is a specialized organic compound within the O-alkyl-N-cyanoimidate class. Characterized by an ethyl ester, a cyano group, and an imidate structure , it possesses the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 1005474-85-0
Cat. No. B7948827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-cyanoacetimidate
CAS1005474-85-0
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCCOC(=NC#N)C
InChIInChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3
InChIKeyPLVWUINOWYHRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-Cyanoacetimidate (CAS 1005474-85-0): Chemical Class and Basic Procurement Specifications


Ethyl N-cyanoacetimidate (CAS 1005474-85-0, also listed as 1558-82-3) is a specialized organic compound within the O-alkyl-N-cyanoimidate class. Characterized by an ethyl ester, a cyano group, and an imidate structure , it possesses the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . As a liquid at room temperature, it has a predicted boiling point of 133.2±23.0 °C at 760 mmHg and a density of approximately 0.9-1.00 g/cm³ . This compound is not an end-product but a crucial bifunctional building block and reactive intermediate in organic synthesis [1].

Why a General Cyanoacetimidate or Similar Reagent Cannot Substitute for Ethyl N-Cyanoacetimidate


Generic substitution of Ethyl N-cyanoacetimidate with other in-class compounds, such as its methyl analog or alternative cyano-containing reagents, is not straightforward and can lead to process failure. The specific alkyl group on the imidate ester dictates crucial physical properties, most notably boiling point, which directly impacts purification feasibility and reaction kinetics under specific thermal conditions [1]. Furthermore, the presence of both the electron-withdrawing cyano group and the ethyl imidate moiety confers a unique chemoselectivity profile that is not replicated by simpler cyanoacetates or amidines [2]. This distinct reactivity is essential for constructing specific heterocyclic scaffolds, such as those found in certain pharmaceuticals and agrochemicals, where alternative reagents would yield different, undesired, or more complex product mixtures [3].

Quantifiable Differentiation of Ethyl N-Cyanoacetimidate (CAS 1005474-85-0) Against Closest Analogs


Boiling Point Comparison: Ethyl vs. Methyl N-Cyanoacetimidate

Ethyl N-cyanoacetimidate exhibits a significantly higher boiling point compared to its methyl analog, a key differentiator for purification processes and reaction condition compatibility. This difference is a primary reason for selecting the ethyl ester over the methyl ester in specific synthetic routes.

Physicochemical Property Purification Process Chemistry

Reactivity Divergence with Diketene: Pyridone vs. Oxazinone Formation

The presence of the electron-withdrawing cyano group in Ethyl N-cyanoacetimidate fundamentally alters its reaction pathway with diketene compared to other aliphatic imido esters lacking this group. This leads to the exclusive formation of a different class of heterocyclic compounds, which is a critical differentiator for synthetic strategy. [1]

Chemoselectivity Heterocyclic Synthesis Reaction Outcome

Physical State and Process Handling: Liquid Ethyl N-Cyanoacetimidate vs. Solid N-Cyanoacetamidine

Ethyl N-cyanoacetimidate is a liquid at standard room temperature, contrasting with the solid physical state of related cyano-containing intermediates like N-cyanoacetamidine. This difference significantly impacts material handling, metering, and solubilization in industrial-scale processes.

Physical State Formulation Process Handling

Commercial Purity Profile: Assured Quality from Reputable Vendors

Commercially available Ethyl N-cyanoacetimidate from major chemical suppliers is consistently specified with high purity, as determined by gas chromatography (GC). This provides a reliable, quantifiable quality benchmark for procurement and ensures reproducible outcomes in sensitive synthetic applications.

Purity Quality Control Vendor Specification

High-Value Application Scenarios for Procuring Ethyl N-Cyanoacetimidate (CAS 1005474-85-0)


Synthesis of Neonicotinoid Insecticides (e.g., Acetamiprid)

Ethyl N-cyanoacetimidate is a critical and well-documented intermediate in the industrial synthesis of acetamiprid, a leading neonicotinoid insecticide. Its role as a building block for this specific agrochemical justifies its procurement for dedicated manufacturing processes. [1]

Synthesis of Functionalized Pyridone Heterocycles

This compound is the reagent of choice for constructing 6-ethoxy-4-methyl-2-pyridone-3-carbonitrile and related pyridone derivatives, scaffolds of significant interest in medicinal chemistry. Its unique chemoselectivity in reactions with diketene provides a synthetic route not easily accessible with other imido esters. [2]

Preparation of 6-Amino- and 6-Ethoxy-2(1H)-pyridone Derivatives

Ethyl N-cyanoacetimidate is a key starting material in efficient, literature-supported routes for synthesizing 6-amino and 6-ethoxy-2(1H)-pyridone derivatives. These compounds are valuable intermediates for further functionalization, making this reagent essential for research groups focusing on pyridone-based chemical libraries. [3]

Synthesis of Chiral 2-Cyanomethyl Oxazoline Ligands

The compound serves as a precursor for preparing chiral 2-cyanomethyl oxazolines from optically pure amino alcohols. These oxazolines have been evaluated as novel bidentate ligands in ruthenium-catalyzed asymmetric allylic substitution reactions, highlighting the compound's utility in advanced organometallic catalysis research. [4]

Technical Documentation Hub

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